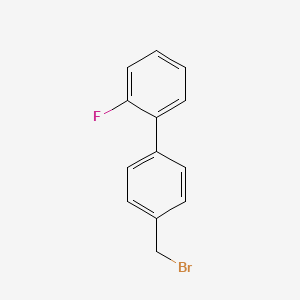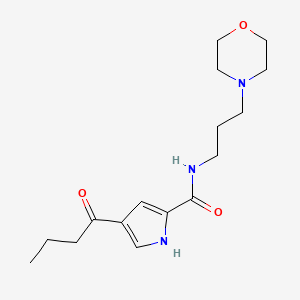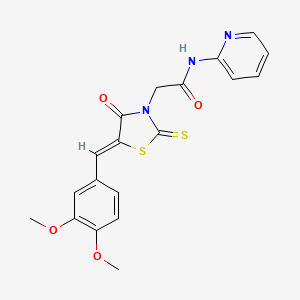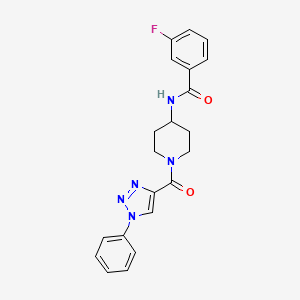![molecular formula C12H10O4 B2406648 8-hydroxy-1H,2H,4H,5H-pyrano[3,4-c]chromen-5-one CAS No. 2138078-17-6](/img/structure/B2406648.png)
8-hydroxy-1H,2H,4H,5H-pyrano[3,4-c]chromen-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-hydroxy-1H,2H,4H,5H-pyrano[3,4-c]chromen-5-one is a chemical compound with the CAS Number: 2138078-17-6 . It has a molecular weight of 218.21 . The IUPAC name for this compound is 8-hydroxy-1,4-dihydro-2H,5H-pyrano[3,4-c]chromen-5-one .
Synthesis Analysis
The synthesis of coumarin heterocycles, which includes 8-hydroxy-1H,2H,4H,5H-pyrano[3,4-c]chromen-5-one, has been a topic of interest for many organic and pharmaceutical chemists . These methods are carried out in both classical and non-classical conditions, often under green conditions such as using green solvents and catalysts .Molecular Structure Analysis
The InChI code for 8-hydroxy-1H,2H,4H,5H-pyrano[3,4-c]chromen-5-one is 1S/C12H10O4/c13-7-1-2-9-8-3-4-15-6-10(8)12(14)16-11(9)5-7/h1-2,5,13H,3-4,6H2 . This code provides a specific representation of the molecule’s structure.Chemical Reactions Analysis
Coumarins, including 8-hydroxy-1H,2H,4H,5H-pyrano[3,4-c]chromen-5-one, have been intensively screened for different biological properties . They have been tested for anti-HIV, anticancer, anti-microbial, anti-tumor, antioxidant, anti-Alzheimer, anti-tuberculosis, anti-platelet activity, COX inhibitors, anti-inflammatory, anti-asthmatic, anti-viral, and DNA gyrase inhibitors .Physical And Chemical Properties Analysis
8-hydroxy-1H,2H,4H,5H-pyrano[3,4-c]chromen-5-one is a powder at room temperature .Applications De Recherche Scientifique
Synthesis of Pyranoquinolones and Furoquinolones
These compounds have been used in the synthesis of pyrano[3,2-c]quinolones and furo[3,2-c]quinolones via acid-catalyzed tandem reactions . These reactions proceed via either a Friedel–Crafts-type allenylation followed by 6-endo-dig cyclization sequence to form pyranoquinolones or a Friedel–Crafts-type alkylation and 5-exo-dig ring closure sequence to afford furoquinolones .
Anticancer Agents
Pyranoquinolone is a structural motif occurring in a number of natural products with important biological activities such as anticancer . For example, alkaloids zanthosimuline and huajiaosimuline exhibit cytotoxicity against cancer cells, which is considered as potential anticancer agents .
Antibacterial Agents
Pyranoquinolone derivatives have shown antibacterial properties . This makes them valuable in the development of new antibacterial drugs.
Antimalarial Agents
These compounds have also been used in the development of antimalarial agents . This is due to their ability to inhibit the growth of malaria parasites.
Anti-inflammatory Agents
Pyranoquinolone derivatives have shown anti-inflammatory properties . They can be used in the treatment of various inflammatory diseases.
Antifungal Agents
These compounds have demonstrated antifungal properties . They can be used in the treatment of various fungal infections.
Inhibition of Calcium Signaling
Pyranoquinolone derivatives have been found to inhibit calcium signaling . This property can be used in the development of drugs for diseases related to calcium signaling.
Neuroprotection
8-Hydroxyquinoline and many of its derivatives have a wide range of pharmacological applications, e.g., as iron-chelators for neuroprotection . This makes them valuable in the development of drugs for neurodegenerative diseases.
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propriétés
IUPAC Name |
8-hydroxy-2,4-dihydro-1H-pyrano[3,4-c]chromen-5-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O4/c13-7-1-2-9-8-3-4-15-6-10(8)12(14)16-11(9)5-7/h1-2,5,13H,3-4,6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHBQWQYULDALPB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=C1C3=C(C=C(C=C3)O)OC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-hydroxy-1H,2H,4H,5H-pyrano[3,4-c]chromen-5-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl (5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate](/img/structure/B2406567.png)
![Ethyl 4''-ethoxy-3-(methylsulfonamido)-5'-oxo-2',3',4',5'-tetrahydro-[1,1':3',1''-terphenyl]-4'-carboxylate](/img/structure/B2406568.png)
![3-(3-methoxyphenyl)-N,1-dimethyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2406569.png)
![N-[5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-pyrrolidin-1-ylsulfonylbenzamide](/img/structure/B2406570.png)

![(2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetic acid](/img/structure/B2406572.png)
![2-methyl-4-[(2R)-1-(prop-2-yn-1-yl)pyrrolidin-2-yl]-1,3-thiazole](/img/structure/B2406573.png)
![5-methyl-2,4-dioxo-3-phenyl-N-(pyridin-4-ylmethyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2406575.png)
![6-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}pyridine-2-carboxylic acid hydrochloride](/img/structure/B2406580.png)
![4-[3-(Pyrimidin-2-yloxymethyl)piperidin-1-yl]thieno[3,2-d]pyrimidine](/img/structure/B2406581.png)

![Methyl 4-(2-((9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamido)benzoate](/img/structure/B2406586.png)

